Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate
Overview
Description
Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C13H15BrO3. This compound is characterized by the presence of a bromophenyl group attached to a butanoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate typically involves the esterification of 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid+methanolsulfuric acidMethyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, heated to 60-70°C.
Major Products
Substitution: 4-(4-aminophenyl)-2,2-dimethyl-4-oxobutanoate.
Reduction: 4-(4-bromophenyl)-2,2-dimethyl-4-hydroxybutanoate.
Oxidation: 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid.
Scientific Research Applications
Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoate
- Methyl 4-(4-fluorophenyl)-2,2-dimethyl-4-oxobutanoate
- Methyl 4-(4-methylphenyl)-2,2-dimethyl-4-oxobutanoate
Uniqueness
Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can influence the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry research.
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-13(2,12(16)17-3)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUUNEZEFLAPQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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